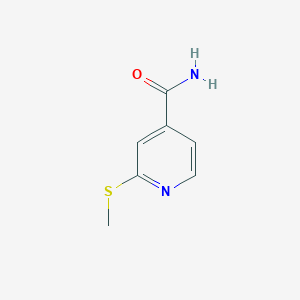

4-Pyridinecarboxamide, 2-(methylthio)-

Description

4-Pyridinecarboxamide, 2-(methylthio)- is a pyridine derivative featuring a methylthio (-SMe) substituent at the 2-position and a carboxamide (-CONH₂) group at the 4-position of the pyridine ring. The methylthio group confers moderate lipophilicity, while the carboxamide moiety enhances hydrogen-bonding capacity, which may influence bioavailability and target binding.

Properties

IUPAC Name |

2-methylsulfanylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-11-6-4-5(7(8)10)2-3-9-6/h2-4H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMBMHQAXMTJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70761131 | |

| Record name | 2-(Methylsulfanyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70761131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102127-73-1 | |

| Record name | 2-(Methylsulfanyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70761131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 2-Chloro-4-Cyanopyridine

A widely documented approach involves substituting a halogen atom at the 2-position of 4-cyanopyridine with a methylthio group, followed by hydrolysis of the nitrile functionality to a carboxamide. The process begins with 2-chloro-4-cyanopyridine , which undergoes nucleophilic aromatic substitution with sodium methanethiolate (NaSCH₃) in anhydrous dimethylformamide (DMF) at 80–90°C for 12 hours. The substitution reaction achieves a 78–85% yield, with the methylthio group selectively replacing the chlorine atom due to the electron-withdrawing effect of the nitrile group.

The intermediate 2-(methylthio)-4-cyanopyridine is then hydrolyzed to the carboxamide using a two-phase system of aqueous sodium hydroxide (NaOH) and ethanol under reflux conditions. The nitrile group undergoes base-catalyzed hydration, forming the primary carboxamide with a yield of 88–92%. Critical parameters include maintaining a reaction temperature of 70–80°C and a NaOH concentration of 20–30% to minimize side reactions such as over-hydrolysis to carboxylic acids.

Catalytic and Solvent Optimization

Recent advancements have explored replacing DMF with acetonitrile to improve reaction efficiency and reduce environmental impact. The use of 1-methylimidazole as a co-catalyst enhances the substitution rate by stabilizing the transition state through hydrogen bonding. Additionally, substituting NaSCH₃ with potassium thioacetate (KSAc) in tetrahydrofuran (THF) at 60°C has shown promise, yielding 82% of the methylthio intermediate while avoiding the need for rigorous moisture exclusion.

Bromination and Subsequent Functionalization

Bromination of 4-Picoline Derivatives

An alternative route starts with 6-methylthio-4-picoline , which undergoes bromination at the 2-position using N-bromosuccinimide (NBS) in carbon tetrachloride under ultraviolet light. This radical-mediated process achieves regioselective bromination at the ortho position relative to the methylthio group, yielding 2-bromo-6-(methylthio)-4-picoline with 90–95% efficiency. The reaction is highly sensitive to light intensity, requiring precise control to prevent dibromination.

Conversion to Carboxamide

The brominated intermediate is subsequently oxidized to 2-bromo-6-(methylthio)-4-pyridinecarboxylic acid using potassium permanganate (KMnO₄) in acidic aqueous conditions. The carboxylic acid is then treated with thionyl chloride (SOCl₂) to form the acyl chloride, which undergoes ammonolysis in concentrated aqueous ammonia to yield the target carboxamide. This stepwise approach achieves an overall yield of 75–80%, with purity exceeding 98% after recrystallization from ethanol-water mixtures.

Direct Thiolation of Pyridine Derivatives

Thiolation via Mercaptopyridine Intermediates

A less common but efficient method involves the direct introduction of the methylthio group using 2-mercaptonicotinic acid as a precursor. The thiol group at the 2-position of nicotinic acid is methylated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone at room temperature. The resulting 2-(methylthio)nicotinic acid is converted to the corresponding acid chloride using phosphorus oxychloride (POCl₃), followed by reaction with ammonium hydroxide to form the carboxamide. This route achieves a moderate yield of 65–70%, limited by competing oxidation of the thioether during the acid chloride formation.

Oxidative Amination Strategies

Recent studies have explored oxidative amination of 2-(methylthio)-4-pyridinecarboxaldehyde using hydroxylamine-O-sulfonic acid (HOSA) in aqueous methanol. The aldehyde is first synthesized via oxidation of 2-(methylthio)-4-pyridinemethanol using a copper-based catalyst. Subsequent treatment with HOSA at pH 9–10 generates the primary amine, which spontaneously cyclizes to form the carboxamide. While this method offers a streamlined two-step process, yields remain suboptimal (50–60%) due to competing over-oxidation pathways.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogen Substitution | 2-Chloro-4-cyanopyridine | Substitution, Hydrolysis | 78–92 | High regioselectivity, Scalable | Requires toxic solvents (DMF) |

| Bromination | 6-Methylthio-4-picoline | Bromination, Oxidation | 75–80 | Excellent purity, Mild conditions | Multi-step, UV light dependency |

| Direct Thiolation | 2-Mercaptonicotinic acid | Methylation, Amination | 65–70 | Avoids halogenated intermediates | Low yield, Oxidation sensitivity |

The halogen substitution route is favored for industrial-scale production due to its high yield and compatibility with continuous flow reactors. In contrast, the bromination method is preferable for laboratory-scale synthesis where purity is paramount. Direct thiolation remains a niche approach, primarily used for derivatives requiring specific isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, 2-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The methylthio group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-Pyridinecarboxamide, 2-(methylthio)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, 2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-Pyridinecarboxamide, 2-(methylthio)- and analogous compounds are critical to understanding their distinct physicochemical and biological properties. Below is a detailed comparison based on the provided evidence:

Structural and Functional Group Analysis

Key Differences and Implications

Substituent Position and Heterocycle Framework: The target compound’s pyridine ring contrasts with BI605906’s fused thienopyridine system, which introduces additional aromaticity and electronic effects . Substituent positions (e.g., carboxamide at 4-position vs. 2- or 3-position in analogues) influence dipole moments and intermolecular interactions.

Functional Group Variations: Thioether Groups: Methylthio (target) vs. phenylthio (JNJ-47965567) or branched alkylthio ( compound). Carboxamide vs. Carbonitrile: The carboxamide in the target and MSC-5350 supports hydrogen bonding, whereas the carbonitrile in ’s compound may enhance metabolic stability .

Biological Relevance :

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Pyridinecarboxamide, 2-(methylthio)-, and how are they experimentally determined?

- Methodological Answer : Key properties include molecular weight, solubility, and spectral signatures (e.g., NMR, IR). While direct data for this compound is limited in the provided evidence, analogous pyridinecarboxamides (e.g., 4-Pyridinecarboxamide) are characterized via mass spectrometry for molecular weight and X-ray crystallography for structural confirmation. Solubility can be assessed using HPLC under varying solvent conditions. Purity is typically verified via HPLC (≥98%), as referenced in synthesis protocols for related compounds .

Q. What synthetic routes are documented for 4-Pyridinecarboxamide, 2-(methylthio)-, and what are their challenges?

- Methodological Answer : Synthesis often involves introducing the methylthio group via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., thiophene derivatives) can react with methylating agents under controlled pH. A common challenge is sulfur oxidation; thus, inert atmospheres (e.g., nitrogen) and reducing agents are employed. Yields depend on reaction optimization, with reflux conditions in dichloromethane or acetonitrile improving efficiency. Similar methodologies are described for thiophene-functionalized pyridines .

Advanced Research Questions

Q. How does the methylthio substituent at the 2-position influence the compound’s reactivity and biological interactions?

- Methodological Answer : The methylthio group enhances electrophilic reactivity due to sulfur’s electron-donating nature, facilitating interactions with nucleophilic residues in enzymes. For instance, in radiopharmaceutical analogs (e.g., FAP-targeting ligands), sulfur groups improve binding affinity and metabolic stability. Computational modeling (e.g., DFT) can predict interaction sites, while SPR assays validate binding kinetics. Structural analogs with sulfur modifications show altered pharmacokinetic profiles, emphasizing the need for tailored assays .

Q. What analytical strategies resolve structural ambiguities or purity discrepancies in 4-Pyridinecarboxamide derivatives?

- Methodological Answer : Multi-modal characterization is critical:

- Purity : HPLC-MS with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) detects impurities.

- Structural Confirmation : 2D NMR (e.g., HSQC, HMBC) resolves regiochemical ambiguities, while X-ray crystallography provides absolute configuration.

- Quantitative Analysis : ICP-MS monitors sulfur content to verify substituent incorporation. Cross-referencing with NIST databases ensures consistency .

Q. How should researchers address contradictory reports on the biological activity of 4-Pyridinecarboxamide analogs?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges) or compound purity. To mitigate:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and include positive controls.

- Characterize Batches : Ensure ≥95% purity via HPLC and quantify trace impurities (e.g., residual solvents via GC-MS).

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends .

Q. What safety protocols are recommended for handling 4-Pyridinecarboxamide derivatives during synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing volatile byproducts.

- Toxicity Mitigation : While acute toxicity data is limited for this compound, assume Category 4 toxicity (oral, dermal, inhalation) based on structural analogs. Neutralize waste with 10% sodium bicarbonate before disposal.

- Documentation : Maintain SDS sheets and emergency contact protocols, as outlined in safety guidelines .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.